molecular formula C20H20ClFN2O2 B4792782 N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide

N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide

Cat. No.: B4792782
M. Wt: 374.8 g/mol
InChI Key: HVNUGWXCRXPCQO-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide” typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzoyl group: The benzoyl group can be introduced via an acylation reaction using 2-fluorobenzoyl chloride.

    Substitution reactions: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to increase the reaction rate.

    Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Utilizing its properties in the development of new materials or chemicals.

Mechanism of Action

The mechanism of action of “N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide” involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to receptors and modulating their activity.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Ion channels: Affecting the function of ion channels and altering cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide: can be compared with other piperidine derivatives such as:

Uniqueness

  • Structural Features : The presence of the 2-fluorobenzoyl group and the specific substitution pattern on the phenyl ring make it unique.
  • Pharmacological Properties : Its unique structure may confer distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O2/c1-13-6-7-15(12-17(13)21)23-19(25)14-8-10-24(11-9-14)20(26)16-4-2-3-5-18(16)22/h2-7,12,14H,8-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNUGWXCRXPCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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